molecular formula C22H16BrFN2OS B2488262 N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-90-5

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2488262
CAS No.: 1291837-90-5
M. Wt: 455.35
InChI Key: BUPHREHOXBTCNE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H16BrFN2OS and its molecular weight is 455.35. The purity is usually 95%.
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Biological Activity

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of bromine and fluorine substituents on the aromatic rings enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of key findings from various studies.

Antimicrobial Activity

A study evaluating the antibacterial properties of related compounds showed promising results against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for derivatives similar to this compound were reported as follows:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d6.2512.5

These results indicate that derivatives with similar structures can exhibit potent antibacterial effects, suggesting that this compound may also possess significant antimicrobial properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. Research has shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets, potentially inhibiting key enzymes involved in cell cycle regulation or inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antibacterial Efficacy : A study on pyrrole-containing compounds demonstrated significant activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL, indicating their potential as lead compounds for antibiotic development .
  • Cancer Cell Line Studies : Research involving pyrrole-based derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential use in targeted cancer therapies .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2OS/c1-14-12-17(8-9-19(14)23)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPHREHOXBTCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.